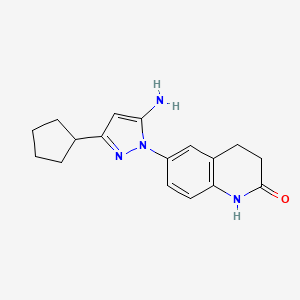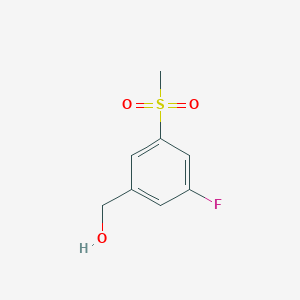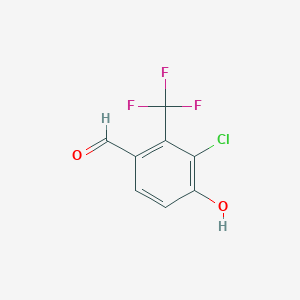
6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinolinone core and a pyrazole ring, making it an interesting subject for chemical research and development.
Vorbereitungsmethoden
The synthesis of 6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps, including the formation of the pyrazole ring and the quinolinone core. The synthetic route often starts with the preparation of the pyrazole intermediate, followed by its coupling with a quinolinone precursor under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological targets.
Medicine: It may have therapeutic potential, with studies focusing on its effects on various diseases and conditions.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one stands out due to its unique structure and properties. Similar compounds include other quinolinone derivatives and pyrazole-containing molecules. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Eigenschaften
Molekularformel |
C17H20N4O |
|---|---|
Molekulargewicht |
296.37 g/mol |
IUPAC-Name |
6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C17H20N4O/c18-16-10-15(11-3-1-2-4-11)20-21(16)13-6-7-14-12(9-13)5-8-17(22)19-14/h6-7,9-11H,1-5,8,18H2,(H,19,22) |
InChI-Schlüssel |
YEMJNZHKJJQBBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=NN(C(=C2)N)C3=CC4=C(C=C3)NC(=O)CC4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R)-4-[2-(Furan-2-yl)ethenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B8508555.png)


![N-[3-(Dimethylamino)propyl]-2-({[4-({[4-(formylamino)-1-methyl-1H-pyrrol-2-YL]carbonyl}amino)-1-methyl-1H-pyrrol-2-YL]carbonyl}amino)-5-isopropyl-1,3-thiazole-4-carboxamide](/img/structure/B8508570.png)


![2-Methyl-3-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidine](/img/structure/B8508589.png)


![N-[2-Fluoro-4-(1-hydroxypropyl)phenyl]methanesulfonamide](/img/structure/B8508617.png)

